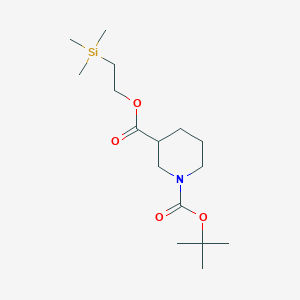
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a trimethylsilyl group, and two carboxylate groups attached to a piperidine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to introduce the tert-butyl group. This is followed by the addition of trimethylsilyl ethyl bromide to introduce the trimethylsilyl group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like sodium hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its molecular targets may include enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate: This compound has a methyl group instead of a trimethylsilyl group, leading to different chemical properties and reactivity.
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has an oxo group and an ethyl group, which also result in different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C16H31NO4Si |
|---|---|
Peso molecular |
329.51 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-(2-trimethylsilylethyl) piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H31NO4Si/c1-16(2,3)21-15(19)17-9-7-8-13(12-17)14(18)20-10-11-22(4,5)6/h13H,7-12H2,1-6H3 |
Clave InChI |
IMWDJMHBDNODBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)
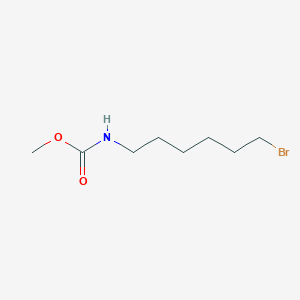

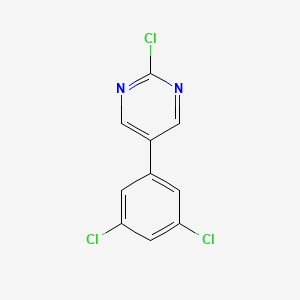
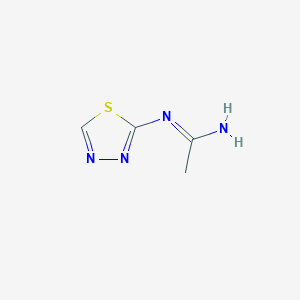
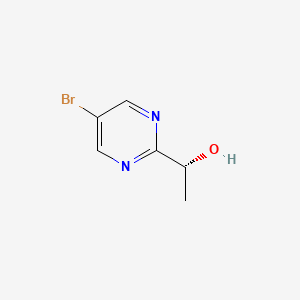
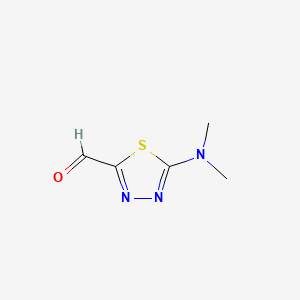


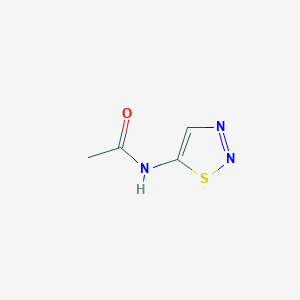

![2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B13096447.png)
